Ethyl 3-bromo-5-cyano-2-formylbenzoate Ethyl 3-bromo-5-cyano-2-formylbenzoate
Brand Name: Vulcanchem
CAS No.: 1805591-89-2
VCID: VC2769051
InChI: InChI=1S/C11H8BrNO3/c1-2-16-11(15)8-3-7(5-13)4-10(12)9(8)6-14/h3-4,6H,2H2,1H3
SMILES: CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)C=O
Molecular Formula: C11H8BrNO3
Molecular Weight: 282.09 g/mol

Ethyl 3-bromo-5-cyano-2-formylbenzoate

CAS No.: 1805591-89-2

Cat. No.: VC2769051

Molecular Formula: C11H8BrNO3

Molecular Weight: 282.09 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-bromo-5-cyano-2-formylbenzoate - 1805591-89-2

Specification

CAS No. 1805591-89-2
Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
IUPAC Name ethyl 3-bromo-5-cyano-2-formylbenzoate
Standard InChI InChI=1S/C11H8BrNO3/c1-2-16-11(15)8-3-7(5-13)4-10(12)9(8)6-14/h3-4,6H,2H2,1H3
Standard InChI Key VRDWFBZOCZRRLY-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)C=O
Canonical SMILES CCOC(=O)C1=C(C(=CC(=C1)C#N)Br)C=O

Introduction

Chemical Structure and Physical Properties

Ethyl 3-bromo-5-cyano-2-formylbenzoate possesses a complex molecular structure with multiple functional groups attached to a benzene ring. Although specific data on this exact compound is limited, its properties can be reasonably inferred from structurally similar compounds. Based on the properties of related compounds, such as Ethyl 5-bromo-2-cyano-3-formylbenzoate, we can estimate that Ethyl 3-bromo-5-cyano-2-formylbenzoate has a molecular formula of C₁₁H₈BrNO₃ and a molecular weight of approximately 282.09 g/mol.

The physical arrangement of the compound features:

  • A benzene ring as the core structure

  • A bromine atom at the 3-position

  • A cyano (nitrile) group at the 5-position

  • A formyl (aldehyde) group at the 2-position

  • An ethyl ester group

Physical State and Stability

Ethyl 3-bromo-5-cyano-2-formylbenzoate is likely to be a crystalline solid at room temperature, given the nature of similar benzoate derivatives. The compound's stability is influenced by the reactive nature of its functional groups, particularly the formyl group, which can participate in various chemical transformations. Storage conditions for this compound would typically require protection from moisture, heat, and light to prevent degradation.

Spectroscopic MethodExpected Characteristic Features
IR SpectroscopyStrong C=O stretching bands (ester and aldehyde), C≡N stretching band, aromatic C-H stretching bands
1H NMRSignals for aldehyde proton (9-10 ppm), aromatic protons (7-8 ppm), ethyl ester protons (quartet at ~4.2 ppm and triplet at ~1.3 ppm)
13C NMRCarbonyl carbon signals (aldehyde and ester), aromatic carbons, cyano carbon, and ethyl group carbons
Mass SpectrometryMolecular ion peak around m/z 282, with characteristic isotope pattern due to bromine
Reaction StepTypical ConditionsConsiderations
BrominationBr₂, Fe catalyst or NBS in suitable solventControl of regioselectivity, prevention of multiple bromination
CyanationCuCN in DMF or similar conditionsPalladium-catalyzed cyanation might offer better selectivity
FormylationVilsmeier-Haack reaction or similar methodsProtection of other reactive groups may be necessary
EsterificationEthanol, acid catalyst or activation of carboxylic acidMild conditions to preserve other functional groups

Chemical Reactivity and Transformations

The presence of multiple functional groups in Ethyl 3-bromo-5-cyano-2-formylbenzoate enables it to participate in various chemical transformations, making it a versatile synthetic intermediate.

Reactivity of Functional Groups

Each functional group in Ethyl 3-bromo-5-cyano-2-formylbenzoate exhibits characteristic reactivity:

  • The bromine atom can undergo substitution reactions, particularly palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira, etc.)

  • The cyano group can be hydrolyzed to carboxylic acid or reduced to amine or aldehyde

  • The formyl group can participate in condensation reactions (aldol, Wittig, reductive amination)

  • The ester group can undergo hydrolysis, transesterification, or reduction

TransformationReagents/ConditionsPotential Products
Cross-coupling at brominePd catalyst, appropriate coupling partnerArylated or alkylated derivatives
Cyano group hydrolysisAqueous acid or base, heatCarboxylic acid derivatives
Formyl group condensationAmines, hydrazines, phosphorus ylidesImines, hydrazones, alkenes
Ester hydrolysisAqueous baseCarboxylic acid derivatives

These transformations highlight the compound's potential utility in constructing more complex molecular architectures for various applications.

Applications in Chemical Research

Ethyl 3-bromo-5-cyano-2-formylbenzoate and related compounds have significant potential in various research domains due to their multifunctional nature.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis due to its multiple reactive sites. Its application in convergent synthesis strategies allows for the efficient construction of complex molecular structures. The presence of orthogonal functional groups enables selective transformations, making it particularly useful in multi-step synthetic pathways.

Materials Science

The compound's structural features make it potentially valuable in materials science applications:

  • Precursor for the synthesis of functional polymers

  • Building block for creating materials with specific electronic properties

  • Component in the development of organic semiconductors or photoreactive materials

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of Ethyl 3-bromo-5-cyano-2-formylbenzoate and related compounds provides insights into how structural modifications affect biological activity and chemical reactivity.

Comparison with Related Compounds

The following table compares Ethyl 3-bromo-5-cyano-2-formylbenzoate with structurally related compounds:

CompoundStructural DifferencesPotential Impact on Properties
Ethyl 5-bromo-2-cyano-3-formylbenzoateDifferent positions of cyano and formyl groupsAltered reactivity profile and potential biological interactions
Methyl 3-bromo-5-cyano-2-formylbenzoateMethyl ester instead of ethyl esterSlight differences in solubility, hydrophobicity, and metabolism
Ethyl 5-bromo-3-cyano-2-formylbenzoateDifferent position of bromine and cyano groupsModified electronic distribution affecting reactivity patterns

Electronic and Steric Effects

The specific arrangement of functional groups in Ethyl 3-bromo-5-cyano-2-formylbenzoate creates a unique electronic environment that influences its chemical behavior:

  • The electron-withdrawing nature of the cyano and formyl groups increases the electrophilicity of the carbonyl carbon

  • The presence of bromine provides a site for selective functionalization through metal-catalyzed coupling reactions

  • The steric arrangement of the substituents affects the approach of reagents and the compound's conformational preferences

Analytical Methods for Characterization

Accurate characterization of Ethyl 3-bromo-5-cyano-2-formylbenzoate is essential for confirming its identity and purity. Multiple analytical techniques can be employed for this purpose.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used to assess the purity of Ethyl 3-bromo-5-cyano-2-formylbenzoate. Typical conditions might include:

TechniqueTypical ConditionsExpected Outcomes
HPLCC18 column, gradient elution with acetonitrile/waterRetention time characteristic of the compound's polarity
GC-MSStandard temperature program with MS detectionMolecular ion and fragmentation pattern confirming structure
TLCSilica gel, appropriate solvent systemRf value characteristic of the compound

Spectroscopic Identification

As mentioned earlier, various spectroscopic techniques provide complementary information for structure elucidation:

  • NMR spectroscopy (1H, 13C, 2D techniques) for structural confirmation

  • IR spectroscopy for functional group identification

  • Mass spectrometry for molecular weight confirmation and fragmentation pattern analysis

  • X-ray crystallography for definitive structural determination if crystalline material is available

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